

# Oditrasertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Oditrasertib (also known as SAR443820 and DNL788) is a potent, selective, and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that was developed for the treatment of neuroinflammatory and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). As a brain-penetrant small molecule, Oditrasertib was designed to modulate the detrimental downstream effects of RIPK1 activation, including inflammation and programmed cell death (necroptosis). Despite its promising preclinical profile, clinical development was halted due to a lack of efficacy in Phase 2 trials.[1] This technical guide provides a comprehensive overview of Oditrasertib's chemical properties, a plausible synthesis pathway based on related patent literature, its mechanism of action within the RIPK1 signaling cascade, and a summary of its biological activity and clinical trial outcomes.

#### **Chemical Structure and Properties**

**Oditrasertib** is a complex heterocyclic molecule. Its structure is formally claimed in patent WO2018213632A1, filed by Denali Therapeutics.[2]

- IUPAC Name: 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3] [4]oxazepine-9-carbonitrile
- Molecular Formula: C14H15F2N3O2



Molecular Weight: 295.28 g/mol

• CAS Number: 2252271-93-3

Table 1: Physicochemical Properties of Oditrasertib

| Property                | Value        | Source  |
|-------------------------|--------------|---------|
| Molecular Formula       | C14H15F2N3O2 | PubChem |
| Molecular Weight        | 295.28 g/mol | PubChem |
| XLogP3                  | 1.3          | PubChem |
| Hydrogen Bond Donors    | 0            | PubChem |
| Hydrogen Bond Acceptors | 5            | PubChem |
| Rotatable Bond Count    | 2            | PubChem |

## **Synthesis Pathway**

The precise, step-by-step synthesis of **Oditrasertib** is proprietary information detailed within patent WO2018213632A1.[2] A generalized, plausible synthetic route for molecules of this class typically involves the construction of the core tricyclic pyrido-oxazepine system, followed by acylation. The synthesis would likely culminate in the introduction of the difluoro-dimethylpropanoyl group, a moiety often used in medicinal chemistry to enhance metabolic stability and potency.

Below is a conceptual workflow for the synthesis of **Oditrasertib**.





Click to download full resolution via product page

Caption: Conceptual Synthesis Workflow for Oditrasertib.

#### **Signaling Pathway and Mechanism of Action**

**Oditrasertib** functions as a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical signaling node that regulates cellular responses to inflammatory stimuli, such as tumor necrosis factor (TNF). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival signaling through NF-κB or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.



In neurodegenerative diseases, the overactivation of RIPK1 is believed to contribute to chronic inflammation and neuronal death.[3] **Oditrasertib** binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis.



Click to download full resolution via product page

Caption: RIPK1 Signaling Pathway and Inhibition by **Oditrasertib**.



## **Quantitative Data**

**Oditrasertib** demonstrated high potency in preclinical assays. However, this did not translate to clinical efficacy in Phase 2 trials.

Table 2: In Vitro Potency of Oditrasertib

| Assay            | Cell Type                 | IC50 (nM) | Source            |
|------------------|---------------------------|-----------|-------------------|
| RIPK1 Inhibition | Human PBMCs               | 3.16      | MedchemExpress[2] |
| RIPK1 Inhibition | iPSC-derived<br>Microglia | 1.6       | MedchemExpress[2] |

Table 3: Summary of Phase 2 Clinical Trial Outcomes

| Trial<br>Identifier        | Disease                                      | Key Details                                                                          | Primary<br>Endpoint                                          | Outcome                                                                                                                  | Source                                               |
|----------------------------|----------------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| NCT0563054<br>7 (K2 Study) | Multiple<br>Sclerosis                        | N=174;<br>Randomized,<br>double-blind,<br>placebo-<br>controlled for<br>48 weeks.[3] | Change in serum Neurofilamen t Light Chain (NfL) levels. [3] | Failed to<br>meet primary<br>endpoint; no<br>significant<br>difference in<br>NfL levels<br>compared to<br>placebo.[5][6] | Multiple Sclerosis News Today, [3] Fierce Biotech[5] |
| HIMALAYA<br>Study          | Amyotrophic<br>Lateral<br>Sclerosis<br>(ALS) | Randomized,<br>placebo-<br>controlled<br>study.                                      | Change in ALS Functional Rating Scale- Revised (ALSFRS-R).   | Failed to<br>meet primary<br>endpoint.[5]                                                                                | Fierce<br>Biotech[5]                                 |

## **Experimental Protocols**



Detailed experimental protocols are proprietary. The following sections describe the general methodologies based on publicly available information and standard practices in the field.

#### **RIPK1 Kinase Inhibition Assay (Generalized Protocol)**

A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.



Click to download full resolution via product page

Caption: Generalized Workflow for a RIPK1 Kinase Inhibition Assay.

#### Phase 2 Clinical Trial Protocol (NCT05630547 - MS)



- Study Design: A multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **Oditrasertib**.[3][4]
- Participants: 174 adults (ages 18-60) with relapsing-remitting, secondary progressive, or primary progressive MS.[3][7]
- Treatment Protocol:
  - Double-Blind Period (48 weeks): Participants were randomly assigned to receive either oral Oditrasertib tablets or a matching placebo.[4]
  - Open-Label Extension (up to 96 weeks): Following the initial 48-week period, all participants were eligible to receive **Oditrasertib**.[4]
- Primary Outcome Measure: The primary endpoint was the change in serum neurofilament light chain (NfL) levels from baseline to week 48. NfL is a biomarker of neuro-axonal damage.[3][5]
- Secondary Outcome Measures: Key secondary endpoints included measures of brain lesions on MRI, disability progression (EDSS), brain volume changes, motor function, and safety/tolerability.[3][8]

#### Conclusion

**Oditrasertib** is a well-characterized, potent, and brain-penetrant inhibitor of RIPK1. Its development was supported by a strong scientific rationale targeting the roles of RIPK1 in inflammation and necroptosis in neurodegenerative diseases. While demonstrating high potency in preclinical models, **Oditrasertib** ultimately failed to show clinical benefit in Phase 2 trials for both MS and ALS, leading to the discontinuation of its development.[1][5] The data and methodologies presented in this guide offer valuable insights for researchers in the fields of kinase inhibitor development and neuroinflammation, highlighting the persistent challenges of translating preclinical potency into clinical efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. WO2016173551A1 Ipragliflozin preparation method Google Patents [patents.google.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190002421A1 Process and novel polymorphic form of vortioxetine and its pharmaceutically acceptable salts Google Patents [patents.google.com]
- 7. US20100292290A1 Novel process to prepare almotriptan Google Patents [patents.google.com]
- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oditrasertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856149#the-chemical-structure-and-synthesis-pathway-of-oditrasertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com